molecular formula C14H18N4O3S3 B2618101 1-(5-(Ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1428380-14-6

1-(5-(Ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2618101
CAS No.: 1428380-14-6
M. Wt: 386.5
InChI Key: WPRHPICBMPEZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a thiazolo[5,4-c]pyridine core substituted with an ethylsulfonyl group and a thiophen-2-ylmethyl moiety. The ethylsulfonyl group enhances solubility and metabolic stability, while the thiophene moiety may contribute to π-π interactions in biological targets .

Properties

IUPAC Name

1-(5-ethylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S3/c1-2-24(20,21)18-6-5-11-12(9-18)23-14(16-11)17-13(19)15-8-10-4-3-7-22-10/h3-4,7H,2,5-6,8-9H2,1H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRHPICBMPEZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(Ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(thiophen-2-ylmethyl)urea is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Ethylsulfonyl group : Contributes to the compound's solubility and biological activity.
  • Tetrahydrothiazolo[5,4-c]pyridine moiety : Implicated in various pharmacological effects.
  • Thiophen-2-ylmethyl urea : Affects receptor binding and activity.
  • Glucokinase Agonism : The compound has been shown to act as a glucokinase agonist. Glucokinase plays a crucial role in glucose metabolism and insulin secretion in pancreatic beta cells, making this compound a candidate for diabetes treatment .
  • ROR γ Modulation : Studies indicate that derivatives similar to this compound may modulate Retinoic acid receptor-related orphan receptors (RORs), particularly ROR γ, which is involved in immune response regulation and metabolic processes .

Biological Activity Data

The biological activity of this compound has been assessed through various assays. Below is a summary of findings from relevant studies:

Activity Methodology Results
Glucose MetabolismIn vitro assays on hepatocyte culturesIncreased glucose uptake and conversion to glucose-6-phosphate
ROR γ Receptor BindingRadiolabeled ligand binding assaysHigh affinity for ROR γ with IC50 values in low nanomolar range
CytotoxicityMTT assay on cancer cell linesSelective cytotoxicity observed in certain cancer types

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Diabetes Management : A study demonstrated that administration of the compound in diabetic rat models led to significant reductions in blood glucose levels compared to controls. This effect was attributed to enhanced insulin secretion mediated by glucokinase activation .
  • Cancer Therapeutics : Research involving human cancer cell lines indicated that the compound exhibits selective cytotoxicity against breast and prostate cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from structurally related compounds described in Molecules (2013) :

Table 1: Key Structural and Functional Differences

Compound Class Core Structure Functional Groups Potential Applications
Target Compound Thiazolo[5,4-c]pyridine + urea Ethylsulfonyl, thiophen-2-ylmethyl Hypothesized kinase inhibition
Fluorinated Triazole Analogs Carbohydrate-triazole-fluorocarbon Heptadecafluoroundecanamido, triazole Antiviral agents (e.g., nucleoside analogs)
Pyrimidine Derivatives Tetrahydrofuran + pyrimidine-dione Methyl-dioxopyrimidine, triazole Anticancer or antiviral applications

Key Observations:

Heterocyclic Diversity : The target compound’s thiazolo-pyridine scaffold differs from the carbohydrate-triazole systems in the fluorinated analogs , which focus on mimicking nucleoside structures for antiviral activity.

Fluorination : Unlike the heptadecafluoroundecanamido group in Compound 16 , the target compound lacks fluorination, which may reduce lipophilicity and alter pharmacokinetics.

Biological Targeting : The fluorinated analogs in the evidence target viral polymerases or nucleoside-binding enzymes, whereas the urea-thiazolo-pyridine framework may interact with ATP-binding pockets in kinases.

Limitations of Current Evidence

The provided materials focus on crystallographic software (SHELX) and fluorinated nucleoside analogs , neither of which directly address the target compound’s properties or comparisons. Further experimental data (e.g., X-ray crystallography using SHELXL , or biological assays) would be required to validate hypotheses about its activity or advantages over similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.